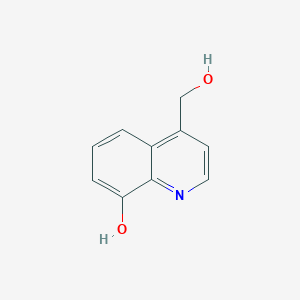

4-(Hydroxymethyl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-(hydroxymethyl)quinolin-8-ol |

InChI |

InChI=1S/C10H9NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-5,12-13H,6H2 |

InChI Key |

STAXGMKKJCRDRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)CO |

Origin of Product |

United States |

The Enduring Significance of the Quinoline Scaffold in Chemical Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of synthetic and natural products displaying a remarkable breadth of pharmacological activities. orientjchem.orgnih.gov This heterocyclic scaffold is not merely a passive framework but an active participant in molecular interactions, a feature that has cemented its importance in drug discovery. orientjchem.orgresearchgate.net The versatility of the quinoline nucleus allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. orientjchem.org

The research landscape is replete with examples of quinoline-based compounds that have progressed through preclinical and clinical studies, targeting a spectrum of diseases. orientjchem.orgnih.gov These include applications as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. orientjchem.orgbohrium.com The ability of the quinoline scaffold to be hybridized with other heterocyclic moieties further expands its chemical space, offering a versatile platform for the generation of novel molecular entities with enhanced therapeutic potential. orientjchem.orgnih.gov The sustained interest in this scaffold is evidenced by the continuous stream of research dedicated to the synthesis of new derivatives and the exploration of their biological activities. researchgate.netbohrium.com

An Overview of 8 Hydroxyquinoline and Its Functionalized Analogues in Academic Inquiry

Within the broad family of quinolines, 8-hydroxyquinoline (B1678124) (also known as oxine) and its derivatives represent a particularly significant and extensively studied subclass. mdpi.comresearchgate.net The defining feature of 8-hydroxyquinoline is the presence of a hydroxyl group at the C-8 position, in proximity to the ring nitrogen. This arrangement confers potent metal-chelating properties, forming stable complexes with a variety of metal ions. mdpi.comscispace.com This ability to chelate metals is often intrinsically linked to the biological activities of these compounds. mdpi.com

Functionalized analogues of 8-hydroxyquinoline have been the subject of intense academic inquiry, leading to the discovery of compounds with diverse pharmacological profiles. Research has demonstrated that derivatives of 8-hydroxyquinoline possess significant antimicrobial, anticancer, and neuroprotective properties. mdpi.comnih.govnih.gov For instance, certain derivatives have shown promising results against various cancer cell lines, and their mechanism of action is often attributed to their ability to interfere with metal-dependent enzymes or to induce oxidative stress through metal chelation. researchgate.netnih.gov The substitution pattern on the 8-hydroxyquinoline ring plays a crucial role in determining the specific biological activity and potency of the analogues. jmaterenvironsci.com

The Focused Research on 4 Hydroxymethyl Quinolin 8 Ol and Its Structural Context

Advanced Synthetic Routes to this compound

The construction of the 4-(hydroxymethyl) moiety on the quinolin-8-ol core is typically achieved through indirect functionalization, as direct hydroxymethylation presents significant regioselectivity challenges. The most prevalent strategies involve the reduction of a C4-carbonyl precursor.

Indirect functionalization remains the most reliable and high-yielding approach for synthesizing this compound. The cornerstone of this strategy is the reduction of a stable and accessible precursor, 8-hydroxyquinoline-4-carboxylic acid, or its corresponding ester.

The classical synthetic sequence involves two key transformations:

Esterification: The starting material, 8-hydroxyquinoline-4-carboxylic acid, is converted to its methyl or ethyl ester. This is typically accomplished under acidic conditions (e.g., catalytic H₂SO₄) in the corresponding alcohol (methanol or ethanol) as the solvent, a standard Fischer esterification. This step is crucial as esters are more readily reduced by common hydride reagents than carboxylic acids.

Reduction: The resulting ester, methyl 8-hydroxyquinoline-4-carboxylate, is then reduced to the primary alcohol. This transformation requires a potent reducing agent capable of reducing esters. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) is the reagent of choice for this purpose, providing high conversion rates to the target compound, this compound.

Direct functionalization routes, which would install the hydroxymethyl group in a single step, are not well-established due to the difficulty in controlling the reaction at the C4 position. However, modified procedures exploring alternative reducing agents for the indirect route have been investigated to improve safety and simplify workup. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures can offer a more controlled reduction of the ester.

Table 1: Comparison of Indirect Synthetic Routes to this compound

| Route | Starting Material | Key Reagents | Intermediate Product | Final Product | Key Advantage |

| Route A | 8-Hydroxyquinoline-4-carboxylic acid | 1. CH₃OH, H₂SO₄2. LiAlH₄, THF | Methyl 8-hydroxyquinoline-4-carboxylate | This compound | High yield, well-established |

| Route B | 8-Hydroxyquinoline-4-carboxylic acid | 1. C₂H₅OH, H₂SO₄2. LiAlH₄, THF | Ethyl 8-hydroxyquinoline-4-carboxylate | This compound | Similar to Route A, uses ethanol (B145695) |

| Route C | Methyl 8-hydroxyquinoline-4-carboxylate | DIBAL-H, Toluene, -78°C | N/A (Direct to product) | This compound | Milder conditions, potentially higher selectivity |

The introduction of the hydroxymethyl (-CH₂OH) group at the C4 position is a strategic challenge that hinges on the availability of a suitable C4-functionalized precursor.

Strategy 1: Reduction of a Carboxylic Ester: As detailed above, this is the most robust and widely employed strategy. The synthesis of the precursor, 8-hydroxyquinoline-4-carboxylic acid, can be achieved through classical quinoline syntheses like the Doebner-von Miller reaction, providing a reliable entry point. The subsequent reduction of the ester derivative is a high-yielding final step.

Strategy 2: Reduction of an Aldehyde: An alternative approach involves the synthesis of 8-hydroxyquinoline-4-carbaldehyde. This aldehyde can be reduced to this compound under much milder conditions using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The primary challenge of this route lies in the efficient synthesis of the aldehyde precursor itself, which is often more complex than the synthesis of the corresponding carboxylic acid.

Strategy 3: Hydrolysis of a Halomethyl Intermediate: A theoretical strategy involves the nucleophilic substitution of a 4-(halomethyl)quinolin-8-ol intermediate (e.g., 4-(chloromethyl)quinolin-8-ol). The hydrolysis of the C-Cl bond, for instance with aqueous sodium hydroxide (B78521) or silver nitrate, would yield the desired alcohol. However, the regioselective synthesis of the 4-halomethyl derivative is synthetically challenging, as electrophilic substitution on the 8-hydroxyquinoline ring preferentially occurs at the C5 and C7 positions.

Synthesis of Key Precursors and Intermediates

The synthesis of functionalized quinoline-8-ol derivatives serves as a critical foundation for creating a diverse library of related compounds. Halomethylated derivatives are particularly valuable as they provide a reactive handle for further nucleophilic substitution reactions.

The synthesis of 5-chloromethyl-8-hydroxyquinoline hydrochloride is a classic example of electrophilic aromatic substitution on the 8-hydroxyquinoline core. The C8-hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho (C7) and para (C5) positions.

The standard laboratory procedure is a chloromethylation reaction :

Substrate: 8-Hydroxyquinoline

Reagents: Paraformaldehyde and concentrated hydrochloric acid.

Mechanism: In the strongly acidic medium, paraformaldehyde and HCl generate a potent electrophile, the chloromethyl cation (⁺CH₂Cl) or a related species. This electrophile attacks the electron-rich quinoline ring. Due to a combination of electronic and steric factors, substitution occurs predominantly at the C5 position.

Product Isolation: The product contains a basic quinoline nitrogen and is formed in a hydrochloric acid medium. Consequently, it precipitates from the reaction mixture as the hydrochloride salt, 5-chloromethyl-8-hydroxyquinoline hydrochloride, which facilitates its isolation and purification.

Table 2: Synthesis of 5-chloromethyl-8-hydroxyquinoline hydrochloride

| Parameter | Details |

| Reaction Type | Electrophilic Aromatic Substitution (Chloromethylation) |

| Starting Material | 8-Hydroxyquinoline |

| Reagents | Paraformaldehyde, Concentrated Hydrochloric Acid |

| Solvent | Concentrated Hydrochloric Acid |

| Key Electrophile | Chloromethyl cation (⁺CH₂Cl) or related species |

| Position of Substitution | C5 (para to the hydroxyl group) |

| Product Form | Hydrochloride salt |

Derivatization Strategies of the Quinoline Core

The quinoline-8-ol scaffold possesses two primary reactive sites for derivatization: the phenolic hydroxyl group at C8 and the electron-rich aromatic ring positions (C5 and C7). These sites allow for a range of functionalizations, including O-alkylation and aminomethylation.

O-Alkylation: This reaction targets the phenolic hydroxyl group at the C8 position. It typically proceeds via a Williamson ether synthesis mechanism. The phenol (B47542) is first deprotonated with a suitable base to form the more nucleophilic phenoxide anion, which then reacts with an alkyl halide to form an ether.

Reaction: 8-Hydroxyquinoline + Alkyl Halide → 8-Alkoxyquinoline

Conditions: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Example: The reaction of 8-hydroxyquinoline with ethyl bromide in the presence of K₂CO₃ yields 8-ethoxyquinoline.

Aminomethylation: This derivatization introduces an aminomethyl group onto the aromatic ring, typically via the Mannich reaction . This is another example of electrophilic aromatic substitution, where the electrophile is a pre-formed iminium ion (Eschenmoser's salt or a related species).

Reaction: 8-Hydroxyquinoline + Formaldehyde (B43269) + Secondary Amine → 5/7-(Aminomethyl)quinolin-8-ol

Conditions: The three components are reacted together, often in an alcoholic solvent.

Regioselectivity: The reaction yields a mixture of C5 and C7 substituted products, with the C5 isomer often being the major product.

Example: Reacting 8-hydroxyquinoline, formaldehyde, and dimethylamine (B145610) leads to the formation of 5-((dimethylamino)methyl)quinolin-8-ol.

Table 3: Representative Derivatization Reactions of the 8-Hydroxyquinoline Core

| Reaction Type | Substrate | Reagents | Typical Product(s) | Position of Reaction |

| O-Alkylation | 8-Hydroxyquinoline | Ethyl bromide, K₂CO₃, DMF | 8-Ethoxyquinoline | C8-OH |

| Aminomethylation (Mannich) | 8-Hydroxyquinoline | Formaldehyde, Piperidine, Ethanol | 5-(Piperidin-1-ylmethyl)quinolin-8-ol | C5 (major), C7 (minor) |

Mannich Reaction Applications in Derivative Synthesis

The Mannich reaction represents a cornerstone in the functionalization of the 8-hydroxyquinoline (8-HQ) scaffold, a core structure related to this compound. mdpi.com This three-component condensation reaction is a powerful tool for C-C and C-N bond formation, typically involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comresearchgate.net In the context of 8-hydroxyquinoline and its derivatives, the electron-rich nature of the phenolic ring directs aminoalkylation primarily to the C-7 position, which possesses a particularly active hydrogen atom. mdpi.comacs.org

The reaction is prized for its operational simplicity, often proceeding under mild conditions. mdpi.com The general mechanism involves the initial formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. The 8-hydroxyquinoline, acting as the nucleophile, then attacks the iminium ion, leading to the introduction of an aminomethyl group at the C-7 position. mdpi.com A wide variety of primary and secondary amines, both aliphatic and aromatic, can be employed, allowing for the generation of a diverse library of derivatives. mdpi.com

Research has demonstrated the synthesis of numerous Mannich bases derived from 8-hydroxyquinoline. For instance, reacting 8-hydroxyquinoline with formaldehyde and 1-methyl-piperazine results in the formation of 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol. acs.org Similarly, the use of aromatic amines like aniline (B41778) in the presence of paraformaldehyde leads to products such as 7-((phenylamino)methyl)quinolin-8-ol. mdpi.com The versatility of the amine component is a key feature, enabling the introduction of various functionalities to the quinoline core. mdpi.comnih.gov

The table below summarizes representative examples of Mannich bases synthesized from 8-hydroxyquinoline, showcasing the diversity of amines that can be utilized in this reaction.

| 8-HQ Derivative | Amine Reagent | Aldehyde | Resulting Mannich Base | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 1-Methyl-piperazine | Formaldehyde | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | acs.org |

| 8-Hydroxyquinoline | Aniline | Paraformaldehyde | 7-((Phenylamino)methyl)quinolin-8-ol | mdpi.com |

| 5-Bromo-8-hydroxyquinoline | Pyrrolidine | Formaldehyde | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | acs.org |

| 8-Hydroxyquinoline | Piperidine Derivatives | Paraformaldehyde | 7-(Piperidin-1-ylmethyl)quinolin-8-ol Derivatives | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonic acid | Alkyl- and Arylamines | Formaldehyde | 7-Aminomethyl-8-hydroxyquinoline-5-sulfonic acid Derivatives | mdpi.com |

Formation of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules based on the quinoline framework is a sophisticated strategy aimed at creating multifunctional agents. This approach involves covalently linking the quinoline moiety to another distinct chemical entity, such as a carbohydrate, a peptide, or another pharmacophore, to yield a new molecule with potentially enhanced or combined properties. mdpi.comnih.gov

One prominent method for creating such conjugates is through "click chemistry," specifically the copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC). mdpi.com This reaction forms a stable 1,2,3-triazole ring that serves as a linker between the quinoline unit and the partner molecule. For example, glycoconjugates of 8-hydroxyquinoline derivatives have been prepared using this strategy. mdpi.com The process involves functionalizing the quinoline core (e.g., at the 8-hydroxyl group) with either a terminal alkyne (like a propargyl group) or an azide (B81097) group. mdpi.com A complementary sugar molecule, functionalized with the corresponding azide or alkyne, is then "clicked" together with the quinoline derivative to form the final glycoconjugate. mdpi.com This modular approach allows for systematic variation of both the quinoline part and the appended molecule. mdpi.com

Another strategy focuses on creating hybrid molecules where the quinoline core is joined to another bioactive scaffold. nih.gov The goal is often to design dual-action agents that can interact with multiple biological targets. For instance, hybrid molecules combining a 4-aminoquinoline (B48711) structure with an isatin (B1672199) derivative have been developed. nih.gov In these constructs, the quinoline part may target one pathway while the isatin moiety targets another. nih.gov Similarly, conjugates of a quinoline ring and a glutathione (B108866) reductase inhibitor have been synthesized, where the two active components are linked to work in concert. nih.gov

The synthesis of these complex molecules often starts with a functionalized quinoline precursor, such as 5-(hydroxymethyl)-8-hydroxyquinoline or 5-(aminomethyl)-8-hydroxyquinoline. researchgate.net These functional groups provide convenient handles for direct condensation or multi-step coupling reactions to attach the second molecular entity. researchgate.net

Stereoselective Synthesis of Enantiomeric Derivatives

The development of stereoselective synthetic methods is critical for producing enantiomerically pure quinoline derivatives, as the biological activity of chiral molecules often resides in a single enantiomer. google.com For derivatives of 8-hydroxyquinoline, a novel and efficient stereoselective process has been developed for the preparation of specific R- or S-enantiomers. google.comgoogle.com

This method involves a three-component reaction between an 8-hydroxyquinoline derivative, an amine, and an oxo-compound (aldehyde), which is catalyzed by a chiral alkaloid. google.com Specifically, to obtain the pure R-enantiomeric derivative, quinidine (B1679956) is used as the catalyst. google.com Conversely, the use of quinine (B1679958) as the catalyst can yield the corresponding S-enantiomer. google.com The reaction is typically carried out in a suitable solvent, with the addition of formic acid, and stirred at a controlled temperature until the desired product is formed. google.com

This process has been successfully applied to synthesize a range of enantiomerically pure compounds, including derivatives that feature a hydroxymethyl group on the quinoline ring, such as 2-(hydroxymethyl)-7-[(R)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol. google.comgoogle.com The stereoselectivity of the reaction allows for precise control over the spatial arrangement of the substituents at the newly formed chiral center, which is crucial for targeted pharmacological applications. google.com

The table below presents examples of enantiomeric derivatives of 8-hydroxyquinoline synthesized using this stereoselective method.

| Starting 8-HQ Derivative | Amine | Aldehyde | Catalyst | Resulting Enantiomeric Product | Reference |

|---|---|---|---|---|---|

| 2-Hydroxymethyl-8-hydroxyquinoline | 2-Amino-4-methylpyrimidine | 4-(Trifluoromethyl)benzaldehyde | Quinidine | 2-(Hydroxymethyl)-7-[(R)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol | google.com |

| 2-Hydroxymethyl-8-hydroxyquinoline | 2-Amino-4-methylpyrimidine | 4-(Trifluoromethyl)benzaldehyde | Quinine | 2-(Hydroxymethyl)-7-[(S)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol | google.com |

| 8-Hydroxyquinoline | 2-Amino-4-methylpyrimidine | 4-(Trifluoromethyl)benzaldehyde | Quinidine | 7-[(R)-[(4-Methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol | google.com |

| 5-Nitro-8-hydroxyquinoline | 2-Amino-4-methylpyrimidine | 4-(Trifluoromethyl)benzaldehyde | Quinidine | 5-Nitro-7-[(R)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol | google.com |

| 2-Methyl-8-hydroxyquinoline | 2-Amino-4-methylpyrimidine | 4-(Trifluoromethyl)benzaldehyde | Quinidine | 2-Methyl-7-[(R)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol | google.com |

Ligand Properties and Metal-Binding Capabilities

The specific arrangement of donor atoms within the this compound molecule dictates its interaction with metal centers, leading to the formation of stable chelate rings.

Bidentate Character of 8-Hydroxyquinoline Derivatives

Like its parent compound, 8-hydroxyquinoline, this compound acts as a monoprotic, bidentate chelating agent. scirp.org The coordination with metal ions occurs through two key sites: the deprotonated phenolic oxygen atom of the hydroxyl group at the C-8 position and the nitrogen atom of the quinoline ring. scispace.comscirp.orgresearchgate.netnih.gov This formation of a five-membered chelate ring upon complexation is a hallmark of 8-hydroxyquinoline and its derivatives, contributing to the high stability of the resulting metal complexes. researchgate.net The presence of the hydroxymethyl group at the 4-position can further influence the electronic properties and steric accessibility of the ligand, subtly modulating its complexing behavior.

Chelation with Transition Metal Ions (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Al(III), Pt(II))

The (N,O) donor set of 8-hydroxyquinoline derivatives exhibits a high affinity for a broad spectrum of transition metal ions. rsc.org Research has extensively documented the formation of stable complexes with numerous divalent and trivalent cations. The hydrogen of the hydroxyl group is displaced upon reaction with the metal ion, which then forms coordinate bonds with both the oxygen and nitrogen atoms. scispace.com

Studies on various 8-hydroxyquinoline derivatives have confirmed complex formation with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netarabjchem.org For instance, copper(II) readily forms complexes, often with a 1:2 metal-to-ligand stoichiometry, where the Cu²⁺ ion displaces the hydrogen from the hydroxyl group and binds to the oxygen and nitrogen atoms. researchgate.net Similarly, complexes with Co(II) and Ni(II) have been synthesized and characterized, often exhibiting octahedral geometries due to the coordination of additional water molecules. scirp.orgscirp.org The chelation of Al(III) with 8-hydroxyquinoline is particularly well-known, forming the basis for applications in materials science. researchgate.netscispace.com While direct studies on this compound with all the listed metals are not uniformly available, the established reactivity of the 8-HQ core provides a strong predictive framework for its behavior. For example, platinum complexes, specifically Pt(IV) prodrugs, have been synthesized using derivatives of 8-hydroxyquinoline, indicating the potential for this ligand to coordinate with platinum group metals. researchgate.net

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Observed Geometries | References |

|---|---|---|---|

| Cu(II) | 1:2 | Square Planar, Distorted Octahedral | scirp.orgrsc.orgscirp.org |

| Co(II) | 1:2, 1:3 | Octahedral | researchgate.netscirp.orgresearchgate.net |

| Ni(II) | 1:2 | Octahedral | scirp.orgresearchgate.netscirp.org |

| Mn(II) | 1:2, 1:3 | Distorted Octahedral | researchgate.netresearchgate.net |

| Fe(II)/Fe(III) | 1:2, 1:3 | Octahedral | scispace.comrsc.orgresearchgate.net |

| Zn(II) | 1:2 | Tetrahedral, Octahedral | scispace.comresearchgate.netmdpi.com |

| Al(III) | 1:3 | Octahedral (mer- and fac-isomers) | researchgate.netscispace.com |

Complex Formation with Lanthanide Cations

The chelating properties of 8-hydroxyquinoline derivatives extend to the lanthanide series of elements. researchgate.net These ligands can act as "antennas" in lanthanide complexes, absorbing energy and transferring it to the central metal ion, which can result in characteristic luminescence. dntb.gov.ua Dinuclear and polynuclear complexes with lanthanide ions such as Sm(III), Gd(III), Eu(III), Tb(III), and Dy(III) have been synthesized using various substituted 8-hydroxyquinolines. nih.govacs.orgrsc.org These complexes often incorporate co-ligands, such as β-diketonates, which play a crucial role in modulating the coordination environment and the resulting physical properties of the complex. acs.org The ability of this compound to form stable chelates suggests its potential utility in constructing novel lanthanide-based materials with specific magnetic or photophysical properties. dntb.gov.ua

Structural Elucidation of Metal Complexes

Coordination Geometries and Ligand Field Effects

The coordination of this compound, as a bidentate ligand, can lead to various coordination geometries depending on the metal ion, its oxidation state, and the metal-to-ligand ratio. Four-coordinate metal ions typically form complexes with two ligand molecules, resulting in geometries like square planar or tetrahedral. scispace.com Six-coordinate metals, which are more common, accommodate three ligand molecules to form octahedral complexes. researchgate.netscispace.com

For example, Cu(II) complexes with 8-HQ derivatives often adopt a square-planar geometry, while Co(II) and Ni(II) complexes frequently form octahedral structures by coordinating two additional water molecules. scirp.orgscirp.org In the case of trivalent ions like Al(III) or Co(III), stable tris-chelate complexes, [M(8-HQ)₃], are formed, which can exist as either facial (fac) or meridional (mer) isomers. researchgate.netmdpi.com These different spatial arrangements of the ligands around the metal center create distinct ligand fields, which in turn influence the electronic and magnetic properties of the complex. acs.org The different dynamic magnetic behaviors observed in some lanthanide complexes, for instance, are directly attributed to the varying coordination environments and ligand field strengths imposed by the 8-hydroxyquinoline derivative and any co-ligands. acs.org

Intermolecular Interactions in Metal Complexes

Beyond the primary coordination bonds, non-covalent intermolecular interactions play a critical role in stabilizing the crystal lattice of metal complexes derived from 8-hydroxyquinoline derivatives. These interactions dictate the supramolecular architecture of the compounds in the solid state. mdpi.com Common interactions observed in the crystal structures of these complexes include:

Hydrogen Bonding: The presence of the hydroxymethyl group in this compound, as well as coordinated water molecules in hydrated complexes, provides sites for hydrogen bond formation. These interactions can link complex units into one-, two-, or three-dimensional networks. researchgate.netacs.org

π-π Stacking: The planar aromatic quinoline rings are prone to π-π stacking interactions. These face-to-face arrangements between adjacent complex molecules contribute significantly to crystal packing and stability. mdpi.comresearchgate.net

The combination of these non-covalent forces results in well-ordered, stable three-dimensional structures. For instance, the crystal structure of a dinuclear Co(II) complex was found to be stabilized by strong intramolecular π-π interactions. acs.org Similarly, Cr(III) complexes have been shown to form 3D supramolecular architectures constructed from a combination of π-π stacking and various hydrogen bonding interactions. mdpi.com

Thermodynamics and Kinetics of Complex Formation

The thermodynamics of complex formation are crucial for understanding the stability and selectivity of a ligand for different metal ions. For derivatives of 8-hydroxyquinoline, these parameters are often quantified by stability constants (log K) and pM values (the negative logarithm of the free metal ion concentration at specific conditions).

Table 1: Stability Constants for Metal Complexes of H₃glyox at 25°C

This table presents thermodynamic data for H₃glyox, a ligand containing the 8-hydroxyquinoline chelating unit, which serves as a model for understanding the complexation behavior of this compound.

| Metal Ion | log K (ML) | log K (MHL) | log K (M(OH)L) | pM |

| Mn²⁺ | 16.75 | 7.17 | -10.45 | 12.0 |

| Cu²⁺ | 30.20 | 3.90 | -8.98 | 25.2 |

| Lu³⁺ | 23.04 | 4.30 | -8.74 | 18.1 |

| Data sourced from a study on H₃glyox, where pM = -log[Mⁿ⁺]free at pH 7.4, [Mⁿ⁺] = 1 µM, and [L] = 10 µM. nih.govrsc.org |

The kinetics of complex formation for 8-hydroxyquinoline derivatives are generally rapid. researchgate.net Studies involving the radiolabeling of H₃glyox with copper-64 ([⁶⁴Cu]CuCl₂) demonstrated that quantitative complexation could be achieved within 15 minutes at room temperature and slightly acidic pH (pH 6). nih.gov This rapid kinetic profile is advantageous for applications where fast binding to metal ions is required.

Role of Metal Chelation in Ligand Functionality

The ability of this compound to chelate metal ions is intrinsically linked to its functionality and biological activity. nih.govarabjchem.org The very act of binding to a metal ion can dramatically alter the compound's properties, often enhancing its biological efficacy. researchgate.netarabjchem.org This principle is the foundation for the wide-ranging medicinal applications of 8-hydroxyquinoline derivatives. nih.gov

Metal chelation is a key mechanism in the antineurodegenerative properties of some 8HQ derivatives. nih.gov In diseases like Alzheimer's, an imbalance of metal ions such as copper and zinc can promote the aggregation of proteins. nih.govgoogle.com Chelating agents can sequester these excess metal ions, potentially reversing protein aggregation and restoring metal homeostasis. nih.gov

In the context of anticancer activity, the formation of metal complexes with 8HQ derivatives can lead to enhanced cytotoxicity against tumor cells. jst.go.jp For example, the anticancer effects of some derivatives are related to their interaction with copper and zinc ions, leading to the inhibition of the proteasome, a key cellular machinery for protein degradation. nih.gov

Furthermore, the antimicrobial effects of 8-hydroxyquinolines are also attributed to their chelating ability. nih.govarabjchem.org By binding to essential metal ions, these compounds can disrupt vital metabolic processes within bacteria, fungi, and other microbes. arabjchem.org The resulting metal complex is often more biologically active than the ligand alone. arabjchem.org This enhancement is a critical aspect of the ligand's function, demonstrating that the synergy between the organic scaffold and the metal ion is essential for its biological action.

Biological and Bioinorganic Research Perspectives

Mechanistic Investigations of Biological Interactions

The biological effects of 4-(hydroxymethyl)quinolin-8-ol and its parent compound, 8-hydroxyquinoline (B1678124) (8HQ), are multifaceted and are often linked to their interactions with metal ions and key biological macromolecules.

Enzyme Inhibition Mechanisms (e.g., Catechol O-Methyltransferase via Magnesium Coordination)

A significant area of research has been the inhibition of catechol O-methyltransferase (COMT), a magnesium-containing enzyme crucial for the metabolism of catecholamine neurotransmitters like dopamine. nih.gov A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, with a particular selectivity for the membrane-bound form (MB-COMT). nih.gov

The mechanism of inhibition involves the chelation of the catalytic magnesium ion (Mg²⁺) in the enzyme's active site. nih.gov X-ray co-crystal structures have confirmed that the hydroxyl group and the quinoline (B57606) nitrogen of 8-hydroxyquinoline derivatives form a bidentate interaction with the magnesium ion. nih.gov This interaction mimics that of the natural catechol substrates. nih.gov The presence of a free hydroxyl group at the 8-position is essential for this coordination and subsequent enzyme inhibition. nih.gov

Metal Chelation-Dependent Biological Pathways

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a cornerstone of their biological activity. arabjchem.org These compounds can form stable complexes with various divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). arabjchem.orgresearchgate.net This chelation capability is central to their observed effects in several biological pathways.

The biological activities of 8-hydroxyquinoline derivatives are often attributed to their ability to chelate metal ions that are essential for metabolic processes. arabjchem.org For instance, the antibacterial activity of some 8-hydroxyquinoline derivatives is linked to their iron chelation capacity. researchgate.net The resulting metal complexes can exhibit altered biological properties compared to the free ligand.

Inhibition of DNA Synthesis and Transcription Processes

Derivatives of 8-hydroxyquinoline have been reported to inhibit DNA synthesis in tumor cells at micromolar concentrations. researchgate.net This inhibition is thought to occur through the chelation of metal ions that are necessary for the function of enzymes involved in DNA biosynthesis. researchgate.net The 8-hydroxyquinoline scaffold itself, as well as its metal complexes, can also act as transcription inhibitors. researchgate.net

Modulation of Cellular Processes (e.g., Protein Aggregation, DNA Damage Response)

Research has explored the role of 8-hydroxyquinoline derivatives in modulating cellular processes like protein aggregation and the DNA damage response. In the context of neurodegenerative diseases such as Alzheimer's, metal ions like copper and zinc are implicated in the aggregation of amyloid-beta (Aβ) peptides. researchgate.net Metal-binding agents based on the 8-hydroxyquinoline structure have been investigated for their potential to inhibit this metal-induced aggregation. researchgate.net

Furthermore, some quinoline derivatives have been shown to induce a DNA damage response in cancer cells. researchgate.net This can involve the phosphorylation of histone H2A.X, a marker of DNA double-strand breaks, and the activation of DNA damage response pathways. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and related compounds influences their biological activity. These studies systematically modify the molecule and assess the impact on its efficacy.

Influence of Substituents on Mechanistic Activity

The nature and position of substituents on the quinoline ring significantly impact the biological activity of 8-hydroxyquinoline derivatives.

Substituents at the 7-position: In the context of COMT inhibition, small substituents at the 7-position of the quinoline ring have been shown to enhance metabolic stability without compromising potency. nih.gov For example, the introduction of halogens like fluoro and chloro at this position can lead to improved in vitro and in vivo clearance profiles. nih.gov Conversely, larger, more sterically bulky groups tend to reduce the inhibitory potency against MB-COMT. nih.gov A trifluoromethyl (CF₃) group at the 7-position was found to abolish MB-COMT inhibition. nih.gov

Substituents at the 5-position: SAR studies on 5-substituted 8-hydroxyquinolines have revealed that electron-withdrawing groups can influence COMT inhibition. nih.gov The introduction of a chloro-substituent at the 5-position has been shown to decrease the pKa values of both the hydroxyl group and the quinoline nitrogen. acs.org

Influence on Lipophilicity and Electronic Properties: The lipophilicity and electronic properties of substituents are key determinants of biological activity. mdpi.com For instance, the presence of halogen atoms can increase the lipophilicity of the molecule. mdpi.com The antiviral activity of certain 8-hydroxyquinoline derivatives is influenced by the electron-withdrawing properties of substituents on an attached anilide ring. mdpi.com

Impact on Antibacterial and Anticancer Activity: In studies of antibacterial activity, the nature of the substituent at the 5-N position of the 5-aminomethyl-8-quinoline ring system has a strong influence on the spectrum and extent of activity. jmaterenvironsci.com For anticancer activity, the presence of strong electron-withdrawing groups like chloro (Cl), nitro (NO₂), or cyano (CN) in a styryl moiety attached to the quinoline has been found to be critical for high potency. mdpi.com

The following table summarizes the influence of various substituents on the activity of 8-hydroxyquinoline derivatives based on available research.

| Substituent Position | Substituent | Effect on Activity | Reference |

| 7 | Small halogens (F, Cl) | Increased metabolic stability in COMT inhibitors | nih.gov |

| 7 | Bulky groups | Reduced COMT inhibition | nih.gov |

| 7 | CF₃ | Abolished COMT inhibition | nih.gov |

| 5 | Electron-withdrawing groups | Influenced COMT inhibition | nih.gov |

| 5 | Chloro (Cl) | Decreased pKa of hydroxyl and quinoline nitrogen | acs.org |

| - | Halogen atoms | Increased lipophilicity | mdpi.com |

| - | Electron-withdrawing groups (on anilide ring) | Influenced antiviral activity | mdpi.com |

| 5-N | Alkyl substituents (on 5-aminomethyl group) | Influenced antibacterial activity | jmaterenvironsci.com |

| - | Strong electron-withdrawing groups (Cl, NO₂, CN on styryl moiety) | Critical for high anticancer activity | mdpi.com |

Enantiomeric Specificity in Biological Effects

While specific research delineating the distinct biological effects of the R- and S-enantiomers of this compound is not extensively documented in current literature, the principle of enantiomeric specificity is well-established for related 8-hydroxyquinoline derivatives. Patents covering various substituted 8-hydroxyquinolines highlight that individual enantiomers can possess unique biological activities and therapeutic potentials. google.com

For instance, stereoselective synthesis processes have been developed for derivatives such as 2-Methyl-7-[(R)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol and its (S)-enantiomer, indicating that the spatial arrangement of substituents is crucial for their intended biological function. google.com This is often due to the specific three-dimensional interactions required for binding to chiral biological targets like enzymes and receptors. It is therefore highly probable that the enantiomers of this compound would also exhibit differential biological activities, a hypothesis that warrants further investigation to unlock their full therapeutic or diagnostic potential.

Development of Bioinorganic Probes and Molecular Tools

The 8-hydroxyquinoline scaffold is a privileged structure in the design of molecular tools for biological research, primarily due to its ability to chelate metal ions. jmaterenvironsci.comresearchgate.net The introduction of a hydroxymethyl group at the 4-position provides a versatile handle for further chemical modification, enhancing its utility in creating sophisticated bioinorganic probes.

Design of Metal-Ionophores for Cellular Studies

8-Hydroxyquinoline (8HQ) and its derivatives are renowned for their ability to act as metal ionophores, transporting metal ions across biological membranes. This activity is critical in studying the roles of metal ions in neurodegenerative diseases like Alzheimer's. jmaterenvironsci.com These compounds can form neutral, lipid-soluble complexes with metal ions such as zinc and copper, facilitating their movement into cells and allowing for the modulation of intracellular metal concentrations.

The biological activity of 8HQ derivatives is often linked to their capacity for metal chelation. researchgate.net While direct studies on this compound as a metal-ionophore are limited, its structural similarity to other active 8HQ derivatives suggests it would possess comparable ionophoric capabilities. The hydroxymethyl group could potentially influence the lipophilicity and metal-binding kinetics of the resulting complexes.

Table 1: Biological Activities of Selected 8-Hydroxyquinoline (8HQ) Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin | Antibacterial | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | Antiproliferative | nih.gov |

| 8-Hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | Antiviral (Dengue Virus) | nih.gov |

Luminescent Probes for Biological Systems (e.g., Terbium(III) Macrocyclic Complexes)

The development of luminescent probes for biological imaging is a significant area of research. Lanthanide ions, such as Terbium(III), are particularly valuable due to their sharp emission bands and long luminescence lifetimes, which allow for time-resolved fluorescence techniques that minimize background interference. However, lanthanide ions require a sensitizing "antenna" ligand to absorb excitation light and transfer the energy to the metal ion.

8-Hydroxyquinoline derivatives are excellent candidates for such antennas. Research on the closely related isomer, 2-(Hydroxymethyl)quinolin-8-ol (B92850), demonstrates its use as a tridentate ligand in forming highly luminescent lanthanide complexes. The inclusion of the hydroxymethyl group can enhance the coordination to the metal center and offers a site for conjugation to other molecules, such as macrocycles or biomolecules, to create targeted probes. These probes can be designed to respond to specific analytes or environmental conditions within a cell, making them powerful tools for biological investigation.

Investigation of Specific Biological Targets (e.g., Sphingosine (B13886) Kinase Inhibition Mechanisms)

Sphingosine kinases (SphK) are enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P) and represent important targets in cancer and inflammatory diseases. While the quinoline scaffold is present in a wide array of biologically active compounds and kinase inhibitors, a direct inhibitory role of this compound on sphingosine kinase has not been reported in the reviewed scientific literature. The exploration of 8-hydroxyquinoline derivatives as inhibitors for specific enzyme targets like SphK remains an area with potential for future research, which could be facilitated by screening libraries of substituted quinolines to identify lead compounds.

Analytical and Sensing Applications

Chemosensor Development for Metal Ion Detection

The ability of 4-(Hydroxymethyl)quinolin-8-ol and related quinoline (B57606) compounds to form stable complexes with various metal ions has been extensively leveraged in the design of chemosensors. mdpi.comsolubilityofthings.com These sensors are instrumental in detecting and quantifying the presence of specific metal ions, which is crucial for environmental monitoring and understanding biological processes. frontiersin.orgfrontiersin.org

Design Principles for Selective and Sensitive Chemosensors

The design of effective chemosensors based on this compound hinges on several key principles aimed at achieving high selectivity and sensitivity. The core of the sensor is the 8-hydroxyquinoline (B1678124) moiety, which acts as a fluorophore and a binding site for metal ions. mdpi.comnih.gov The introduction of a hydroxymethyl group at the 4-position can influence the electronic properties and solubility of the molecule. smolecule.com

A primary design strategy involves the "turn-on" or "turn-off" fluorescence mechanism. In a "turn-on" sensor, the free ligand exhibits weak or no fluorescence, but upon binding to a specific metal ion, a significant enhancement in fluorescence intensity is observed. researchgate.netnih.gov This is often attributed to mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular vibrations and rotations, leading to increased quantum yield. nih.gov Conversely, "turn-off" sensors show a decrease or quenching of fluorescence upon metal ion complexation. researchgate.net

Selectivity is achieved by tailoring the structure of the ligand to create a coordination environment that preferentially binds to a target metal ion over other potentially interfering ions. researchgate.net This can involve modifying substituents on the quinoline ring to alter the steric and electronic characteristics of the binding pocket. mdpi.com Sensitivity is a measure of how low a concentration of the analyte can be detected. For fluorescent sensors, high sensitivity is often achieved through a significant change in fluorescence upon analyte binding, a high binding constant, and a low background signal. researchgate.netrsc.org

Fluorescent Detection of Specific Metal Ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Al³⁺)

Derivatives of 8-hydroxyquinoline, including structures related to this compound, have been successfully employed to create fluorescent probes for a variety of metal ions.

Zinc (Zn²⁺): Numerous fluorescent sensors for Zn²⁺ have been developed based on the quinoline scaffold. researchgate.netbohrium.com These sensors often exhibit a "turn-on" fluorescence response upon binding with Zn²⁺. For instance, a quinolimide-functionalized sensor demonstrated high sensitivity and selectivity for Zn²⁺, with a low limit of detection (LOD) of 8 nM and a fast response time. bohrium.com The binding stoichiometry is frequently found to be 2:1 (ligand:metal). bohrium.comtandfonline.com The operational pH range for these sensors is often wide, allowing for their application in various aqueous environments. bohrium.com

Copper (Cu²⁺): Probes for Cu²⁺ detection often operate via a fluorescence quenching mechanism. nih.govresearchgate.net A naphthalimide-based fluorescent probe demonstrated high selectivity and sensitivity for Cu²⁺ with a detection limit of 45.5 nM. nih.gov The color of the solution can change from green to colorless under a UV lamp upon the addition of Cu²⁺. nih.gov

Cadmium (Cd²⁺): Selective and sensitive fluorescent probes for Cd²⁺ have also been developed. A probe based on 2-(Hydroxymethyl)quinolin-8-ol (B92850) showed a "turn-on" fluorescence response for Cd²⁺ detection in aqueous systems. acs.orgacs.org Another ratiometric fluorescent probe was able to distinguish between Cd²⁺ and Zn²⁺ based on different binding modes in different solvent systems. sci-hub.se The detection limits for Cd²⁺ can reach the nanomolar range, which is well below the permissible levels in drinking water set by environmental agencies. acs.orgmdpi.com

Mercury (Hg²⁺): Sensors for Hg²⁺ often utilize a "turn-on" fluorescence mechanism. rsc.orgresearchgate.net A rhodamine-based probe incorporating an 8-hydroxyquinoline group exhibited a 550-fold fluorescence enhancement in the presence of Hg²⁺, with a low detection limit of 9.67 × 10⁻⁸ M. rsc.org Simple ligands based on 2-(hydroxymethyl)quinolin-8-ol have also been shown to provide a colorimetric response to Hg²⁺. researchgate.netresearchgate.net

Aluminum (Al³⁺): "Turn-on" fluorescent sensors for Al³⁺ have been designed using quinoline derivatives. researchgate.netnih.gov These sensors can exhibit a significant fluorescence enhancement upon binding to Al³⁺, often attributed to the CHEF effect. nih.gov The detection of Al³⁺ is important due to its potential environmental and health impacts. rsc.org

| Metal Ion | Sensor Type | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Zn²⁺ | Quinolimide-functionalized sensor | Fluorescence turn-on | 8 nM | bohrium.com |

| Cu²⁺ | Naphthalimide-based probe | Fluorescence quenching | 45.5 nM | nih.gov |

| Cd²⁺ | 2-(Hydroxymethyl)quinolin-8-ol based probe | Fluorescence turn-on | 3.2 x 10⁻⁷ M | mdpi.com |

| Hg²⁺ | Rhodamine-based probe with 8-hydroxyquinoline | Fluorescence turn-on | 9.67 x 10⁻⁸ M | rsc.org |

| Al³⁺ | Schiff base probe with quinoline fluorophore | Fluorescence turn-on | 7.0 nM | nih.gov |

Reversibility and Dynamic Range of Sensing Platforms

The reversibility of a chemosensor is a critical feature for its practical application, allowing for the continuous monitoring of analyte concentrations. For many 8-hydroxyquinoline-based sensors, the binding of the metal ion can be reversed by the addition of a strong chelating agent like EDTA (ethylenediaminetraacetic acid). bohrium.comrsc.org This restores the sensor to its original state, ready for another detection cycle. This reversible switching process has been demonstrated for Zn²⁺ sensors, where the fluorescence can be turned "on" with Zn²⁺ and "off" with EDTA. bohrium.com

The dynamic range of a sensing platform refers to the concentration range of the analyte over which the sensor provides a measurable and reproducible response. A wide dynamic range is desirable for applications where the analyte concentration can vary significantly. mdpi.com For fluorescent sensors, the dynamic range is often determined by the binding affinity of the ligand for the metal ion and the extent of the fluorescence change upon binding. Research has focused on enhancing the dynamic range to allow for the imaging of metal ion uptake and mobilization in biological systems. acs.org

Methodological Advancements in Trace Analysis

The development of chemosensors based on this compound and its analogs has contributed to methodological advancements in trace analysis. These sensors enable the rapid, sensitive, and selective determination of trace levels of metal ions in various matrices. tandfonline.com Traditional methods for trace metal analysis, such as atomic absorption spectrometry and inductively coupled plasma mass spectrometry, while highly accurate, can be expensive and require complex sample preparation. researchgate.net

Fluorescence-based methods offer a cost-effective and often simpler alternative. researchgate.net The high sensitivity of fluorescent probes allows for the detection of metal ions at parts-per-billion (ppb) levels. tandfonline.com Furthermore, the development of ratiometric fluorescent probes, which measure the ratio of fluorescence intensities at two different wavelengths, can provide more accurate and reliable results by minimizing the effects of environmental factors and instrument fluctuations. sci-hub.se The use of these chemosensors has been successfully applied to the determination of trace metal ions in real-world samples, including tap water, mineral water, and biological fluids. bohrium.comtandfonline.com

Applications in Environmental and Biochemical Sensing

The unique properties of this compound-based chemosensors have led to their application in both environmental and biochemical sensing.

In environmental monitoring, these sensors are used to detect toxic heavy metal ions such as Cd²⁺ and Hg²⁺ in water samples. acs.orgresearchgate.net The ability to perform on-site and real-time measurements is a significant advantage for environmental assessment. Test paper strips coated with these chemosensors have been developed for the rapid and convenient detection of metal ions. bohrium.comsci-hub.se

In the realm of biochemical sensing, these fluorescent probes have proven to be powerful tools for visualizing and quantifying metal ions in living cells. rsc.orgbohrium.comacs.org For example, Zn²⁺ sensors have been used for cellular imaging in yeast cells and for tracking Zn²⁺ levels in living cells. bohrium.com Similarly, probes for Cd²⁺ and Al³⁺ have been successfully applied for imaging these ions in living cells, providing insights into their cellular uptake and distribution. nih.govmdpi.comrsc.org The low cytotoxicity of some of these probes makes them suitable for biological applications. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By modeling the electron density, DFT can predict molecular geometries, orbital energies, and various reactivity descriptors.

Electronic Structure and Reactivity Predictions

The electronic and reactive properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests a molecule is more polarizable and reactive, facilitating electronic charge transfer. rsc.org

For quinoline (B57606) and its derivatives, DFT calculations have been widely used to determine these parameters. For the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated to be approximately 4.83 eV. scirp.org Studies on other 8-hydroxyquinoline (B1678124) derivatives, such as 5-azidomethyl-8-hydroxyquinoline, show that substitutions on the quinoline ring can modulate these electronic properties, with calculations revealing how charge transfer occurs within the molecule. scispace.com

Based on these related systems, the predicted quantum chemical parameters for 4-(Hydroxymethyl)quinolin-8-ol are summarized below. The presence of the electron-donating hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups is expected to influence the electron density distribution and frontier orbital energies compared to the unsubstituted 8-HQ.

| Parameter | Symbol | Predicted Significance for this compound |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating capacity of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting capacity of the molecule. |

| Energy Gap | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. rsc.org |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. |

| Global Softness | S = 1 / (2η) | The reciprocal of hardness; a measure of molecular polarizability. |

| Electrophilicity Index | ω = μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Elucidation of Adsorption Configurations and Mechanisms

DFT calculations are instrumental in modeling the interaction between molecules and surfaces, such as the adsorption of corrosion inhibitors on metal surfaces. Studies on 8-hydroxyquinoline and its derivatives on aluminum (Al(111)) surfaces have provided a detailed picture of possible adsorption modes. rsc.org

It is predicted that this compound would exhibit similar behavior. The molecule can interact with a metal surface through two primary mechanisms:

Physisorption: This involves weaker van der Waals forces, where the molecule maintains its structural integrity and adsorbs parallel to the surface.

Chemisorption: This involves stronger chemical bond formation, typically through the lone pair electrons of the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. rsc.org This interaction often involves a transfer of electronic charge from the metal substrate to the adsorbate molecule.

For 8-HQ on an Al(111) surface, both physisorbed and chemisorbed states have been found to have similar adsorption energies (ranging from -0.86 eV to -1.11 eV). rsc.org However, dehydrogenated species of 8-HQ, where the hydroxyl proton is removed, exhibit much stronger binding with adsorption energies between -3.27 eV and -3.45 eV, indicating a very stable chemisorbed layer. rsc.org The analysis of the projected density of states (PDOS) and electron density variations confirms the covalent nature of this bonding. rsc.org

| Adsorbate Species (related to 8-HQ) | Adsorption Energy Range (eV) on Al(111) | Type of Interaction |

|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | -0.86 to -1.11 | Physisorption/Chemisorption |

| Dehydrogenated 8-HQ | -3.27 to -3.45 | Strong Chemisorption |

| Tautomer of 8-HQ | -2.16 to -2.39 | Chemisorption |

| Hydrogenated 8-HQ | -1.71 | Chemisorption |

Data derived from studies on 8-hydroxyquinoline on an Al(111) surface. rsc.org

Molecular Dynamics Simulations

While DFT provides a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This technique is invaluable for understanding complex processes like adsorption behavior in a solution or at an interface.

Adsorption Behavior and Surface Interactions

MD simulations can model the behavior of multiple inhibitor molecules in the presence of a solvent and a metal surface. For quinoline-type compounds, these simulations are used to study the formation of protective films that prevent corrosion. The simulations can reveal the orientation of the molecules on the surface, the interaction energies, and the displacement of water molecules from the surface upon adsorption. It is expected that this compound molecules would adsorb on a metal surface, likely in a planar or slightly tilted orientation, to maximize the contact between the π-system of the quinoline rings and the surface. The hydroxyl and hydroxymethyl groups would further stabilize this adsorbed layer through hydrogen bonding with surface oxides or with other adsorbate molecules.

Advanced Computational Techniques

Beyond standard DFT and MD, more advanced techniques can provide a deeper understanding of the nature of chemical bonding and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to characterize chemical bonding. nih.gov QTAIM can identify bond paths between atoms and locate bond critical points (BCPs), points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the interaction.

A key feature within the 8-hydroxyquinoline scaffold is the intramolecular hydrogen bond between the hydroxyl group at position 8 and the nitrogen atom of the pyridine ring. QTAIM analysis is ideally suited to characterize this interaction. For intramolecular hydrogen bonds in similar quinolone derivatives, AIM theory has been used to investigate their existence, nature, and strength. nih.gov

For this compound, the O-H···N hydrogen bond would be characterized by specific topological parameters at the BCP.

| QTAIM Parameter at BCP | Typical Value Range for H-bonds | Interpretation |

|---|---|---|

| Electron Density (ρ) | 0.002 - 0.040 a.u. | Indicates the strength of the bond; higher ρ suggests a stronger interaction. |

| Laplacian of Electron Density (∇²ρ) | 0.024 - 0.139 a.u. | Positive values are characteristic of closed-shell interactions, such as hydrogen bonds and ionic bonds. |

Typical values are based on general studies of hydrogen bonds.

The QTAIM analysis would likely confirm a medium-strength intramolecular hydrogen bond, which is a defining feature of the 8-hydroxyquinoline scaffold and contributes significantly to its conformational stability and chemical properties.

Reduced Density Gradient (RDG) Analysis and Non-Covalent Interaction (NCI) Plots

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. nih.govnih.gov This technique is based on the electron density (ρ) and its derivatives, providing a graphical representation of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov The analysis generates NCI plots, which are 3D isosurfaces that highlight the regions of non-covalent interactions within a molecule. researchgate.net

The RDG is a dimensionless quantity derived from the electron density and its first derivative. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density allow for the classification of the interaction type. nih.gov

Strong attractive interactions , such as hydrogen bonds, are characterized by low RDG values and negative sign(λ₂)ρ values, typically represented by blue-colored isosurfaces.

Weak van der Waals interactions are identified by low RDG values and sign(λ₂)ρ values close to zero, usually shown in green.

Steric repulsion or non-bonding overlap is indicated by low RDG values and positive sign(λ₂)ρ values, and is represented by red isosurfaces.

While specific RDG analysis data for this compound is not extensively detailed in the provided search results, the general principles of the method can be applied to understand the intramolecular and intermolecular interactions of this compound. For instance, one would expect to observe hydrogen bonding involving the hydroxyl and hydroxymethyl groups, as well as π-π stacking interactions due to the quinoline ring system. These interactions play a crucial role in the crystal packing and supramolecular assembly of the molecule. researchgate.net

Molecular Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.netsemanticscholar.org By simulating the binding process, molecular docking can provide valuable insights into the mechanism of action of a compound and its potential therapeutic efficacy.

The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. This function calculates the free energy of binding, with lower scores indicating a more favorable interaction. The results of molecular docking studies can reveal key information, including:

The binding mode and conformation of the ligand within the active site.

The specific amino acid residues involved in the interaction.

The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For derivatives of 8-hydroxyquinoline, molecular docking studies have been instrumental in exploring their potential as antimicrobial and anticancer agents. researchgate.netutripoli.edu.lynih.gov For example, docking studies with bacterial proteins can help to rationalize the observed antimicrobial activity by identifying key interactions that disrupt the protein's function. utripoli.edu.ly Similarly, docking into the active sites of cancer-related proteins can suggest a mechanism for their cytotoxic effects. nih.gov

Although specific molecular docking studies for this compound were not found, the general approach for similar quinoline derivatives involves preparing the ligand and protein structures, performing the docking simulation, and analyzing the resulting poses and interactions. researchgate.net Such studies would be crucial in identifying potential biological targets for this compound and guiding the design of more potent analogs.

| Computational Technique | Purpose | Information Obtained |

| Reduced Density Gradient (RDG) Analysis | To identify and visualize non-covalent interactions. | Type and strength of interactions (hydrogen bonds, van der Waals, steric repulsion). |

| Molecular Docking | To predict the binding orientation and affinity of a ligand to a biological target. | Binding mode, interacting amino acid residues, and binding free energy. |

Advanced Spectroscopic and Characterization Methodologies in Research

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental in identifying the functional groups present in 4-(Hydroxymethyl)quinolin-8-ol. The spectra are characterized by specific vibrational modes corresponding to the bonds within the molecule.

Detailed Research Findings: In studies of related quinolin-8-ol derivatives, FTIR spectroscopy is a primary tool for structural confirmation. najah.edunajah.edu For this compound, the FTIR spectrum is expected to exhibit several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibrations from both the phenolic hydroxyl at position 8 and the alcoholic hydroxyl of the hydroxymethyl group at position 4. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the -CH₂- group is expected just below 3000 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the quinoline (B57606) ring system give rise to a series of sharp peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the phenolic and alcoholic groups are anticipated in the 1250-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information. In the characterization of similar heterocyclic compounds integrated into functional materials, Raman spectra help identify the quinoline core and modifications. plos.org The aromatic ring vibrations are typically strong in Raman spectra, providing a clear fingerprint of the quinoline nucleus.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretching (phenolic & alcoholic) | 3400 - 3200 | FTIR |

| Aromatic C-H Stretching | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretching (-CH₂) | 2950 - 2850 | FTIR, Raman |

| C=N, C=C Ring Stretching | 1600 - 1450 | FTIR, Raman |

| O-H Bending | 1440 - 1395 | FTIR |

| C-O Stretching (phenolic) | ~1200 | FTIR |

| C-O Stretching (primary alcohol) | ~1050 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. amazonaws.com

Detailed Research Findings: The structure of this compound has been confirmed using ¹H and ¹³C NMR. amazonaws.com While specific published spectra for this exact isomer are not widely available, the expected chemical shifts can be inferred from the known structure and comparison with closely related quinoline derivatives. rsc.orgrsc.orgshd-pub.org.rs

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline ring, the methylene (B1212753) protons of the hydroxymethyl group, and the two hydroxyl protons. The aromatic protons (H2, H3, H5, H6, H7) are expected to appear in the downfield region (δ 7.0–9.0 ppm), with their specific shifts and coupling patterns determined by their position on the heterocyclic and benzene (B151609) rings. The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the OH proton) around δ 4.5-5.0 ppm. The phenolic (8-OH) and alcoholic (-CH₂OH) protons would produce broad singlets that are exchangeable with D₂O.

¹³C NMR: The spectrum will display ten distinct signals for the ten carbon atoms of the molecule. The carbons of the quinoline ring will resonate in the aromatic region (δ 110–155 ppm). The carbon of the hydroxymethyl group (-CH₂OH) is expected to be the most upfield signal among the sp² carbons, likely in the range of δ 60-65 ppm. rsc.org

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 8-OH | Variable, broad | s |

| -CH₂OH | Variable, broad | t (or s) |

| H2, H3, H5, H6, H7 | 7.0 - 9.0 | d, t, dd |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| C8 (bearing OH) | ~150 - 155 |

| Other Aromatic/Heterocyclic C | 110 - 150 |

| C4 (bearing CH₂OH) | ~145 - 150 |

| -C H₂OH | 60 - 65 |

Mass Spectrometry Techniques in Research (GC-MS, MS-MS, LC-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and for tracking it in complex mixtures. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

Detailed Research Findings: LC-MS is a particularly suitable technique for analyzing quinolin-8-ol derivatives, which may have limited volatility for GC-MS. Research has documented the use of LC-MS to monitor the formation and depletion of photocaged derivatives of this compound, confirming the identity of the species by their mass-to-charge ratio (m/z). acs.org High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. rsc.org

The expected electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak [M]⁺ at m/z = 175. The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways would include the loss of a hydroxyl radical (·OH, -17 amu), water (H₂O, -18 amu), or the entire hydroxymethyl group (·CH₂OH, -31 amu), leading to characteristic fragment ions.

Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₉NO₂]⁺ | 175 | Molecular Ion |

| [M-OH]⁺ | [C₁₀H₈NO]⁺ | 158 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | [C₁₀H₇NO]⁺ | 157 | Loss of water |

| [M-CH₂OH]⁺ | [C₉H₆NO]⁺ | 144 | Loss of hydroxymethyl radical |

UV-Visible Spectroscopy in Complexation Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule and is highly sensitive to changes in the chromophore's environment. For this compound, which contains the quinolin-8-ol chromophore, this technique is essential for studying its interaction and complexation with metal ions. acs.orgmdpi.com

Detailed Research Findings: The UV-Vis spectrum of quinolin-8-ol derivatives in a solvent like ethanol (B145695) or methanol (B129727) typically shows strong absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. najah.edu Upon chelation with a metal ion, the lone pair electrons on the phenolic oxygen and the quinoline nitrogen coordinate to the metal center. This coordination alters the electronic structure of the chromophore, resulting in significant changes in the UV-Vis spectrum. rsc.org These changes, often a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and/or a change in molar absorptivity, can be monitored to study the stoichiometry and stability constants of the resulting metal complexes. rsc.org For instance, the complexation of similar ligands with metal ions like Cu²⁺ or Zn²⁺ is readily followed by observing the appearance of new absorption bands or shifts in existing ones. mdpi.comrsc.org

Typical UV-Visible Absorption Bands for Quinolin-8-ol Systems

| Transition | Typical λₘₐₓ (nm) | Description |

|---|---|---|

| π→π* | ~250 nm | Associated with the benzene part of the ring |

| π→π* | ~310-320 nm | Associated with the pyridine (B92270) part of the ring |

| n→π* | >320 nm | Lower intensity, involves non-bonding electrons |

Surface Analysis Techniques (e.g., Scanning Electron Microscopy - SEM)

When this compound is used in materials science, such as in the formation of protective films or as a component in a modified electrode, surface analysis techniques like Scanning Electron Microscopy (SEM) are vital.

Detailed Research Findings: In research on related quinolin-8-ol derivatives used as corrosion inhibitors, SEM is employed to visualize the surface of the metal before and after treatment. najah.edu A smooth surface observed by SEM on a metal specimen immersed in an aggressive solution containing the inhibitor, compared to a pitted and damaged surface without the inhibitor, provides direct evidence of the formation of a protective film. najah.edu Similarly, when this compound is incorporated into a polymer or onto an electrode surface, SEM combined with Energy Dispersive X-ray (EDX) analysis can confirm its presence and distribution. plos.org SEM images reveal the surface topography and morphology, indicating whether the compound forms a uniform layer, aggregates, or crystalline structures on the substrate.

Electrochemical Techniques for Mechanistic Studies (e.g., Potentiodynamic Polarization, Impedance Spectroscopy)

Electrochemical techniques are powerful for investigating the mechanistic aspects of reactions involving this compound, particularly in its role as a corrosion inhibitor or as a redox-active ligand in sensors.

Detailed Research Findings: Studies on numerous quinoline derivatives demonstrate their effectiveness as corrosion inhibitors for metals in acidic media, with mechanisms elucidated by potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researchgate.netjmaterenvironsci.comabechem.ir

Potentiodynamic Polarization (PDP): PDP curves reveal how the compound affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By analyzing the shift in corrosion potential (Ecorr) and the reduction in corrosion current density (icorr), one can classify the inhibitor as anodic, cathodic, or mixed-type. researchgate.net For quinolin-8-ol derivatives, a mixed-type inhibition is common, indicating adsorption on the metal surface that blocks both reaction sites. najah.edu

Electrochemical Impedance Spectroscopy (EIS): EIS provides detailed information about the electrode-solution interface. In Nyquist plots, an increase in the diameter of the semicircle upon addition of the inhibitor indicates an increase in the charge-transfer resistance (Rct), signifying slower corrosion. jmaterenvironsci.com This is attributed to the adsorption of the inhibitor molecules, forming a barrier that hinders charge transfer. The data can also be used to model the interface with an equivalent electrical circuit to quantify properties of the adsorbed layer. najah.edu

These techniques are crucial for understanding how this compound interacts with a metal surface and inhibits corrosion, providing quantitative data on its efficiency and mechanism of action. ias.ac.in

Analysis of "this compound" in Materials Science Applications

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data on the applications of the chemical compound This compound within the requested fields of materials science. While the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), and its various other isomers and derivatives are extensively studied, information focusing solely on the 4-(hydroxymethyl) variant is not available in the retrieved sources.

The provided outline requires detailed research findings, data tables, and specific mechanisms related to:

Applications in Materials Science and Functional Materials

Corrosion Inhibition Mechanisms and Material Protection

Extensive searches have shown that while there is abundant literature for compounds like 5-(hydroxymethyl)quinolin-8-ol (B1298091), 2-(hydroxymethyl)quinolin-8-ol (B92850), and other substituted 8-hydroxyquinolines in these exact applications nih.govqu.edu.qaresearchgate.netscirp.orgarabjchem.orgdntb.gov.uaresearchgate.netnajah.eduresearchgate.net, specific studies detailing the synthesis, properties, and performance of 4-(Hydroxymethyl)quinolin-8-ol metal complexes, its role in luminescent materials, or its efficacy and mechanism as a corrosion inhibitor could not be located.

The general principles for the broader class of 8-hydroxyquinoline (B1678124) derivatives are well-documented:

As Ligands: The nitrogen atom of the quinoline (B57606) ring and the oxygen of the hydroxyl group at the 8-position form a powerful bidentate chelation site, allowing them to form stable complexes with a wide array of metal ions. nih.govscirp.orgresearchgate.net The properties of these complexes can be tuned by adding various substituents to the quinoline ring system. arabjchem.org

In Luminescent Materials: Metal complexes of 8-hydroxyquinoline, most famously tris(8-hydroxyquinoline)aluminum (Alq3), are benchmark materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their high quantum yield and thermal stability. science.govresearchgate.net

As Corrosion Inhibitors: 8-hydroxyquinoline derivatives are effective corrosion inhibitors, particularly for steel in acidic environments. najah.eduresearchgate.net Their mechanism involves adsorbing onto the metal surface via the nitrogen and oxygen heteroatoms and the π-electrons of the aromatic rings, forming a protective barrier against corrosive agents. researchgate.net

However, without specific experimental data and research findings for This compound , it is not possible to generate the thorough and scientifically accurate article as requested while adhering to the strict outline and content requirements. The creation of detailed research findings, data tables, and mechanistic discussions would require speculation beyond the available evidence.

Therefore, we must conclude that the specific applications of This compound in the requested areas of materials science are not sufficiently documented in existing scientific literature to fulfill the request.

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatization and Scaffold Hybridization Strategies